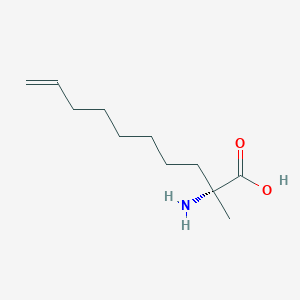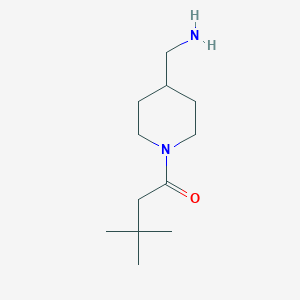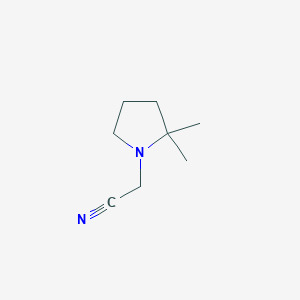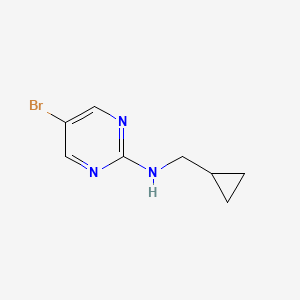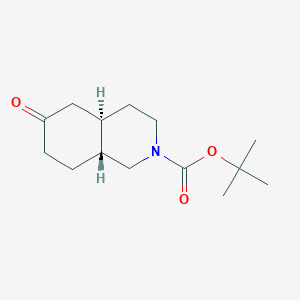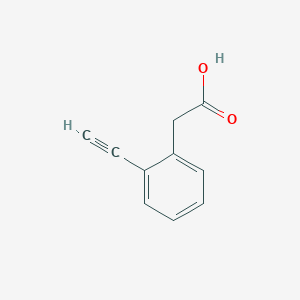
2-(2-Ethynylphenyl)acetic acid
Descripción general
Descripción
“2-(2-Ethynylphenyl)acetic acid” is a chemical compound1. However, the detailed description of this specific compound is not readily available in the search results1.
Synthesis Analysis
The synthesis of “2-(2-Ethynylphenyl)acetic acid” is not explicitly mentioned in the search results. However, a related compound, “2-(4-Ethynylphenyl)acetic acid”, can be synthesized from the reaction of 3-chloroacetophenone with phenylacetylene in the presence of a strong base like sodium hydride2.Molecular Structure Analysis
The molecular structure of “2-(2-Ethynylphenyl)acetic acid” is not explicitly provided in the search results. However, a related compound, “2-(4-Ethynylphenyl)acetic acid”, has a linear formula of C10H8O21.Chemical Reactions Analysis
The specific chemical reactions involving “2-(2-Ethynylphenyl)acetic acid” are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Ethynylphenyl)acetic acid” are not explicitly mentioned in the search results. However, a related compound, “2-(4-Ethynylphenyl)acetic acid”, is a solid at room temperature and is stored under nitrogen at 4°C1.Aplicaciones Científicas De Investigación
Chiral Auxiliary Compound
2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound related to 2-(2-Ethynylphenyl)acetic acid, has been explored as a versatile chiral phosphonic auxiliary. This compound shows potential as a chiral derivatizing agent for amines and alcohols, with satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra. It could be used as a chiral derivatizing agent and a chiral shift reagent (CSA) in chemical analyses (Majewska, 2019).
Green Acylation Route
Research into a green route for the acylation of resorcinol with acetic acid has relevance. Acetic acid, a closely related compound to 2-(2-Ethynylphenyl)acetic acid, can be used as an eco-friendly acylating agent. This process involves various solid acid catalysts and highlights the importance of using non-polluting and reusable catalysts in acylation reactions (Yadav & Joshi, 2002).
Oxidation Catalyst
A study on the synergistic effects of TiO2 and palladium-based cocatalysts on the selective oxidation of ethene to acetic acid on Mo-V-Nb oxide domains reveals insights into catalysis that may be relevant to the oxidation reactions of 2-(2-Ethynylphenyl)acetic acid. These catalysts demonstrate high stability and efficiency, making them suitable for high-temperature operations and achieving high acetic acid productivities (Li & Iglesia, 2007).
Application as Homogeneous Catalysts
A theoretical study on the use of low-molecular-weight mono- and multifunctional terminal alkynes (to which 2-(2-Ethynylphenyl)acetic acid is structurally related) as catalysts for acetalization and esterification is significant. This research suggests that terminal ethynyl groups in these alkynes can act as acid catalytic centers for such reactions, showing potential applications in organic synthesis (Sekerová et al., 2019).
Adsorption Studies
Research on 2,4,5-Trichlorophenoxy acetic acid, a compound structurally similar to 2-(2-Ethynylphenyl)acetic acid, has focused on its adsorption behavior. This study could provide insight into the adsorption properties of similar acetic acid derivatives on various substrates, an important aspect in environmental chemistry and sensor technology (Khan & Akhtar, 2011).
Catalytic Conversion to Ketene
The study of the catalytic conversion of acetic acid to ketene and combustion-like products on LaMnO3(100) surfaces might offer insights into the catalytic behavior of 2-(2-Ethynylphenyl)acetic acid in similar reactions. This research emphasizes the role of specific catalytic surfaces and conditions in the formation of various products, which is crucial for understanding the catalytic processes involving acetic acid derivatives (Zhang, Mullins, & Savara, 2019).
Bioactivation of Phenyl Acetylene Group
A study on the bioactivation of a terminal phenyl acetylene group, a structural feature related to 2-(2-Ethynylphenyl)acetic acid, sheds light on the oxidative processes that such compounds undergo in biological systems. This research could be pertinent to understanding the metabolic pathways and reactions of similar compounds in biological contexts (Subramanian et al., 2011).
Safety And Hazards
The safety and hazards associated with “2-(2-Ethynylphenyl)acetic acid” are not explicitly mentioned in the search results.
Direcciones Futuras
The future directions for the research and application of “2-(2-Ethynylphenyl)acetic acid” are not explicitly mentioned in the search results.
Please note that the information provided is based on the available search results and may not be fully accurate or complete. For a more comprehensive analysis, further research and consultation with experts in the field may be necessary.
Propiedades
IUPAC Name |
2-(2-ethynylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBGQUFYQODLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethynylphenyl)acetic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


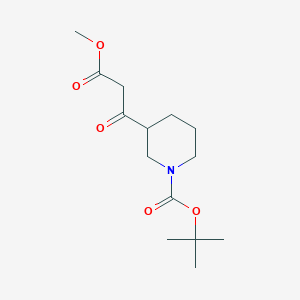
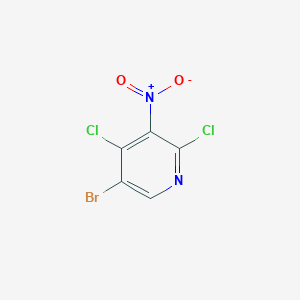
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)

![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)
